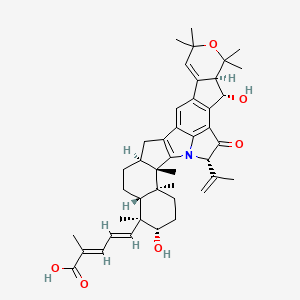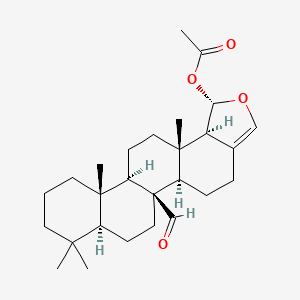
Mooloolaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mooloolaldehyde is a natural product found in Hyattella intestinalis with data available.
Wissenschaftliche Forschungsanwendungen
Norsesterterpenes and Cytotoxic Activity
Mooloolaldehyde, identified in the Australian sponge Hyattella intestinalis, is part of a group of compounds related to the scalarane family. Norsesterterpenes, including mooloolabenes and mooloolaldehyde, have shown cytotoxic activity against the P388 cell line, indicating potential applications in cancer research and therapy (Somerville, Hooper, & Garson, 2006).
Metal-Organic Frameworks and Hydrogen Separation
Research on metal-organic frameworks (MOFs) for D2/H2 separation has shown that MOFs' chemical and structural features can be leveraged for efficient separation of hydrogen isotopes, a process valuable in scientific research, energy generation, and medical treatments (Zhou, Vassallo, & Wu, 2020).
Carbon Materials Derived from MOFs
Carbon materials derived from MOFs have gained attention due to their excellent electron conductivity, high porosity, and versatile applications. These materials are promising for applications in batteries, supercapacitors, electrocatalytic reactions, water treatment, and other fields. The potential for MOF-derived carbon materials in various scientific applications is significant (Yang, Li, Li, Zhu, & Pang, 2018).
Validation in Model Organism Research
Model organism research, essential for understanding biology and disease, uses organisms like MOs (model organisms) for gene, protein, cell, and tissue studies. This research area includes developing techniques and methods for whole-organism-based chemical screens, which could include substances like mooloolaldehyde, to test drug efficacy and toxicity. Improving the validation and reproducibility of MO research is crucial for its continued contribution to scientific understanding (Cheng et al., 2022).
MOFs in Industrial Applications
Metal-organic frameworks have evolved from fundamental research to potential industrial applications. The practical strategies to develop novel MOFs with varied crystal size, shape, and topology are significant for applications in gas adsorption and separation, selective sorption of harmful compounds, heterogeneous catalysis, and other areas. This research direction also includes the transition of MOFs from laboratory settings to industrial scale (Silva, Vilela, Tomé, & Almeida Paz, 2015).
Eigenschaften
Produktname |
Mooloolaldehyde |
|---|---|
Molekularformel |
C27H40O4 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
[(1S,5aR,5bS,7aS,11aS,11bR,13aS,13bR)-5b-formyl-8,8,11a,13a-tetramethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[1,2-g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-17(29)31-23-22-18(15-30-23)7-8-20-26(22,5)13-9-21-25(4)12-6-11-24(2,3)19(25)10-14-27(20,21)16-28/h15-16,19-23H,6-14H2,1-5H3/t19-,20+,21+,22+,23-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
ALLBSDUYSQKVMA-JVSCOPQDSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C=O)C |
Kanonische SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C=O)C |
Synonyme |
mooloolaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z,4E)-5-[(1R,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trifluoromethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1246594.png)


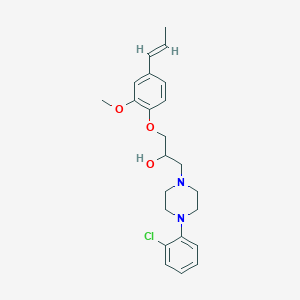
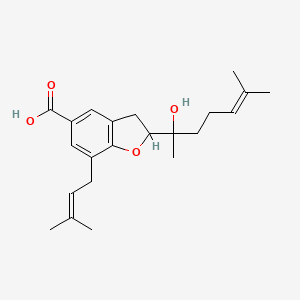
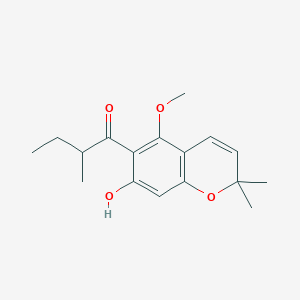
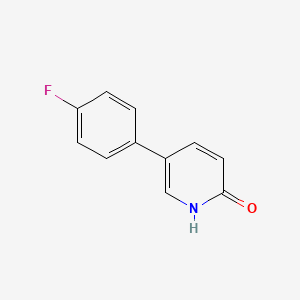
![(4R,5S,6S)-3-[(3S,5R)-5-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1246605.png)
![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)
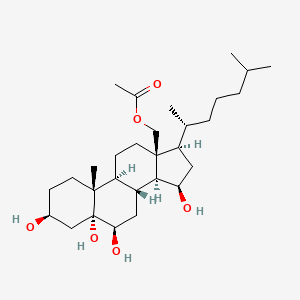
![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)
